molecular formula C17H17NO4 B5514188 Methyl 3-[2-(2-methylphenoxy)acetamido]benzoate

Methyl 3-[2-(2-methylphenoxy)acetamido]benzoate

Cat. No.: B5514188
M. Wt: 299.32 g/mol
InChI Key: QQSZIDCFQNYDIA-UHFFFAOYSA-N
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Description

Methyl 3-[2-(2-methylphenoxy)acetamido]benzoate is an organic compound with the molecular formula C17H17NO4. This compound is characterized by the presence of a benzoate ester group, an acetamido group, and a methylphenoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2-(2-methylphenoxy)acetamido]benzoate typically involves the reaction of 3-amino benzoic acid with 2-(2-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(2-methylphenoxy)acetamido]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[2-(2-methylphenoxy)acetamido]benzoate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 3-[2-(2-methylphenoxy)acetamido]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[2-(2-methylphenoxy)acetamido]benzoate is unique due to the presence of the 2-methylphenoxy group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable in specific research applications where these properties are advantageous .

Properties

IUPAC Name

methyl 3-[[2-(2-methylphenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12-6-3-4-9-15(12)22-11-16(19)18-14-8-5-7-13(10-14)17(20)21-2/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSZIDCFQNYDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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